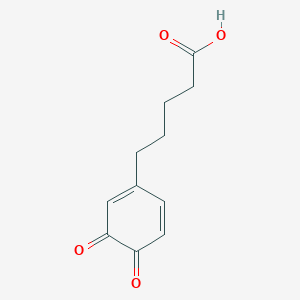

5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid

Description

5-(3,4-Dioxocyclohexa-1,5-dien-1-yl)pentanoic acid is a pentanoic acid derivative featuring a cyclohexa-1,5-diene ring substituted with two ketone groups at the 3- and 4-positions. This structure confers unique electronic properties due to the conjugated diene system and electron-withdrawing dioxo groups, which may enhance its reactivity in cycloaddition reactions or interactions with biological targets.

Properties

CAS No. |

2041-29-4 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-(3,4-dioxocyclohexa-1,5-dien-1-yl)pentanoic acid |

InChI |

InChI=1S/C11H12O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |

InChI Key |

RXOFIMTVNDLTPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Quinone Derivative Preparation and Functionalization

A common starting point is 1,4-benzoquinone or substituted hydroquinones such as 2,5-dihydroxy-1,4-benzoquinone. These compounds can be selectively oxidized or functionalized to introduce keto groups at the 3,4-positions, yielding 3,4-dioxocyclohexadienyl intermediates.

Side Chain Introduction: Pentanoic Acid Moiety

The pentanoic acid side chain is introduced via alkylation or acylation reactions on the quinone ring. One documented approach involves:

- Reacting quinone intermediates with pentanoic acid derivatives under conditions promoting esterification or direct carbon-carbon bond formation.

- Use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (0 °C) to facilitate ester bond formation.

Oxidation and Hydrolysis Steps

- Hydrolysis reactions are employed to convert ester intermediates into free carboxylic acids.

- Oxidation reactions ensure the formation of the dioxo groups on the cyclohexadienyl ring, stabilizing the quinonoid structure.

- Enzymatic or chemical oxidation methods may be used, with control over temperature and pH to avoid over-oxidation or degradation.

Purification and Characterization

- Purification is generally achieved by column chromatography using solvent systems such as dichloromethane-methanol or hexane-ethyl acetate mixtures.

- Final products are isolated as powders or oils, depending on the exact substituents and reaction conditions.

- Characterization techniques include 1H NMR, 13C NMR, mass spectrometry, and HPLC to confirm purity (often >95%) and structure.

Representative Example Synthesis Procedure

Analytical and Research Findings

- The synthetic intermediates and final compound have been characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of dioxo groups and the pentanoic acid side chain.

- Mass spectrometry data support molecular weight and structural integrity.

- High-performance liquid chromatography (HPLC) confirms purity levels above 95%, essential for pharmaceutical applications.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity, necessitating careful optimization.

Summary of Preparation Methods

The preparation of 5-(3,4-Dioxocyclohexa-1,5-dien-1-yl)pentanoic acid involves:

- Starting from hydroquinone or benzoquinone derivatives.

- Introducing the pentanoic acid side chain via carbodiimide-mediated coupling.

- Employing oxidation and hydrolysis steps to establish the quinonoid structure.

- Purifying the final product by chromatographic techniques.

- Confirming structure and purity by NMR, MS, and HPLC.

This multi-step synthetic approach is supported by patent literature and peer-reviewed synthetic organic chemistry studies, ensuring reproducibility and scalability for research and potential pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cyclohexadienone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).

Major Products

Oxidation: More oxidized cyclohexadienone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Functionalized cyclohexadienone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 208.21 g/mol. Its structure features a pentanoic acid backbone with a 3,4-dioxocyclohexa-1,5-dienyl substituent, which contributes to its reactivity and potential biological activity .

Pharmaceutical Applications

- Melanin Precursor :

- Antioxidant Properties :

- Potential in Neurodegenerative Disease Treatment :

Cosmetic Applications

- Skin Care Formulations :

- Stabilization of Formulations :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor activity.

Pathway Involvement: Affecting biochemical pathways related to its structure.

Comparison with Similar Compounds

Structural Features and Functional Groups

Target Compound: 5-(3,4-Dioxocyclohexa-1,5-dien-1-yl)pentanoic Acid

- Core Structure : Cyclohexa-1,5-diene ring with 3,4-dioxo groups.

- Functional Groups: Carboxylic acid (pentanoic acid), conjugated diene, two ketones.

Analogs:

Loxiglumide (CR 1505) Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid. Key Features: Dichlorobenzoyl amide and methoxypropyl-pentylamino substituents; single oxo group. Divergence: Lacks conjugated diene system but includes aromatic chlorine atoms and amide bonds, enhancing its cholecystokinin antagonist activity .

5-(3,5-Dichlorophenyl)-5-oxopentanoic Acid Structure: Dichlorophenyl-substituted pentanoic acid with a single oxo group. Divergence: No conjugated diene or dioxo system, reducing electronic conjugation compared to the target compound .

5-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-5-phenylpentanoic Acid Structure: Cyclohexa-1,4-diene ring with 3,6-dioxo groups, methoxy, methyl, and phenyl substituents. Key Features: Additional methoxy and phenyl groups increase steric bulk and alter solubility. Divergence: Dioxo groups at 3,6-positions disrupt conjugation compared to the target’s 3,4-dioxo arrangement .

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic Acid Structure: Pyrrole-2,5-dione ring fused to pentanoic acid. Key Features: Five-membered dione ring with different electronic properties.

Physical and Chemical Properties

Biological Activity

5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid, also known as a derivative of dopaquinone, has garnered attention due to its potential biological activities. This compound is structurally related to important metabolic pathways, particularly in the synthesis of melanin and other biologically relevant compounds. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H12O3

- Molecular Weight : 208.21 g/mol

- IUPAC Name : 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid

The biological activity of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid is primarily linked to its role as a precursor in melanin biosynthesis. The compound undergoes several transformations within metabolic pathways:

- Melanin Biosynthesis :

- Reactive Oxygen Species (ROS) Generation :

Antioxidant Properties

Research indicates that compounds similar to 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells:

- Study Example : A study on dopaquinone derivatives demonstrated their ability to scavenge free radicals effectively, suggesting potential protective effects against oxidative damage in neuronal cells .

Neuroprotective Effects

The neurotoxic potential of dopaquinone derivatives has been studied extensively due to their involvement in neurodegenerative diseases:

- Case Study : In Parkinson's disease models, elevated levels of dopaquinone have been associated with neuronal cell death. However, derivatives like 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid may exhibit neuroprotective effects by modulating the oxidative stress response .

Research Findings

The following table summarizes key research findings related to the biological activity of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid and its derivatives:

Q & A

Basic Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid?

- Methodological Answer : Utilize factorial design and statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. This minimizes the number of trials while capturing interactions between variables. For example, a 2^k factorial design can isolate critical factors affecting yield .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for handling reactive diketones and carboxylic acids:

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.

- Store in airtight containers away from oxidizers (e.g., peroxides) to prevent unintended reactions.

- Refer to Safety Data Sheets (SDS) for hazard-specific guidelines, including spill containment and waste disposal .

Q. How can researchers ensure the stability of 5-(3,4-Dioxocycloclohexa-1,5-dien-1-YL)pentanoic acid during storage?

- Methodological Answer :

- Store at -20°C under inert gas (e.g., argon) to slow degradation.

- Monitor for color changes (yellowing indicates oxidation) via UV-Vis spectroscopy.

- Use stabilizers like free-radical inhibitors (e.g., BHT) in solution phases .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict intermediates, transition states, and energetics. Tools like the Artificial Force Induced Reaction (AFIR) method can automate pathway exploration, reducing trial-and-error experimentation. Validate predictions with small-scale kinetic studies .

Q. How should researchers address contradictions in reported reaction yields across studies?

- Methodological Answer :

- Perform a meta-analysis of reaction conditions (e.g., solvent polarity, catalyst type) using multivariate regression.

- Apply factorial design to test conflicting variables (e.g., oxygen sensitivity vs. temperature effects).

- Use theoretical frameworks to reconcile discrepancies, such as Marcus theory for electron transfer in diketone reactions .

Q. What strategies optimize scaling synthesis while maintaining yield and purity?

- Methodological Answer :

- Apply reactor design principles (e.g., continuous-flow systems) to enhance heat/mass transfer and reduce side reactions.

- Use process simulation software to model scaling effects (e.g., residence time distribution in batch vs. flow reactors).

- Integrate membrane separation technologies for in-line purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.